4-Acetylpyridine oxime
Overview
Description
Synthesis Analysis
The synthesis of 4-acetylpyridine oxime derivatives and related compounds has been extensively studied. For instance, Takahashi et al. (2017) demonstrated the direct transformation of 2-acetylpyridine oxime esters into α-oxygenated imines in an Ir(iii) complex under mild conditions, showcasing an effective method to alter the oxime esters into N-oxyenamines followed by rearrangement (Takahashi, Kodama, & Ishii, 2017).
Molecular Structure Analysis
The molecular structure of complexes involving 4-acetylpyridine has been elucidated through various spectroscopic and crystallographic methods. Majerz et al. (1991) analyzed the structure of a molecular complex of 4-acetylpyridine with pentachlorophenol, revealing insights into the molecular character of the hydrogen bond through IR spectroscopy (Majerz, Malarski, & Sawka-Dobrowolska, 1991).
Chemical Reactions and Properties
Chemical transformations involving 4-acetylpyridine oxime demonstrate its versatility. Zhan et al. (2019) developed a 4-HO-TEMPO-catalyzed redox strategy for the synthesis of pyridines through annulation of cyclopropanols and oxime acetates, highlighting the compound's reactivity in facilitating novel synthesis pathways (Zhan et al., 2019).
Physical Properties Analysis
Chauhan (2013) synthesized terpolymers bearing p-acetylpyridine oxime moieties and investigated their physical properties through spectroscopic data, molecular weight measurements, and thermal stability assessments. This study highlights the compound's utility in creating materials with significant antimicrobial properties and its thermal behavior (Chauhan, 2013).
Chemical Properties Analysis
The chemical properties of 4-acetylpyridine oxime derivatives have been explored through various studies focusing on their reactivity and potential applications. For example, Atilgan et al. (2018) conducted a detailed examination of 4-acetylpyridine's spectroscopic, structural, and electronic properties, providing insights into its behavior in chemical reactions and potential utility in various applications (Atilgan, Yurdakul, Erdoğdu, & Güllüoǧlu, 2018).
Scientific Research Applications
Reactivation of Acetylcholinesterase Inhibited by Organophosphates : This compound is developed as a reactivator of acetylcholinesterase inhibited by organophosphate compounds, which are known to cause severe medical conditions such as seizures, respiratory arrest, and death. The reactivation of acetylcholinesterase is crucial in treating nerve agent intoxication and restoring the biological function of the enzyme, thereby contributing to saving lives in cases of organophosphate poisoning (Chambers, Dail, & Meek, 2020); (Mercey et al., 2012); (de Koning, Horn, Worek, & van Grol, 2020).
Antiamoebic Activity : 4-Acetylpyridine oxime has shown promising in vitro antiamoebic activity against the HM1:IMSS strain of Entamoeba histolytica, a parasitic amoeba that can cause disease in humans (Abid, Husain, & Azam, 2005).
Ligand for Coordination Chemistry : It serves as a versatile ligand for various objectives in coordination chemistry, including the preparation of polynuclear complexes, coordination polymers, mixed-metal chemistry, and exhibiting interesting magnetic characteristics (Milios, Stamatatos, & Perlepes, 2006).
Antimicrobial Properties : Terpolymers with 4-acetylpyridine oxime have been found to strongly inhibit the growth of various microorganisms, including Gram-positive, Gram-negative bacteria, and fungi. This suggests potential applications in antimicrobial treatments and biomedical applications (Chauhan, 2013); (Chauhan, 2012).
Inhibitors of Acetylcholinesterase : Apart from its role as a reactivator, oximes like 4-acetylpyridine oxime also act as reversible inhibitors of acetylcholinesterase, which is important in the treatment of organophosphate intoxication (Sepsova et al., 2013).
Safety And Hazards
properties
IUPAC Name |
(NZ)-N-(1-pyridin-4-ylethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-2-4-8-5-3-7/h2-5,10H,1H3/b9-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJWWTXSMXGPMI-TWGQIWQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/O)/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetylpyridine oxime | |
CAS RN |
1194-99-6 | |
Record name | Ethanone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63918 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-ACETYLPYRIDINE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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